3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted phenylpropanoic acids.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties[][3].
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: This compound contains an additional trifluoromethyl group, making it more hydrophobic and potentially more reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYXYHGJDXFJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55519-22-7 |
Source
|
Record name | 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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